Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that contains a pyrrole ring substituted with an ethyl ester group at the 2-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functionalization to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps efficiently.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
- Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.
- Reduction of the ester group yields alcohols.
- Substitution reactions yield various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Contains a hydroxymethyl group at the 3-position and an ethyl ester at the 2-position.
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of an ester.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the presence of both the hydroxymethyl and ethyl ester groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)7-6(5-10)3-4-9-7/h3-4,9-10H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYXMMUKYMVJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857471 | |
Record name | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75448-69-0 | |
Record name | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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